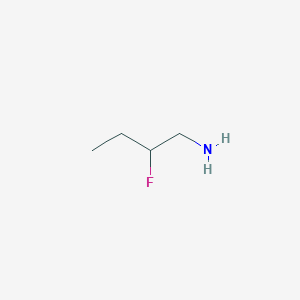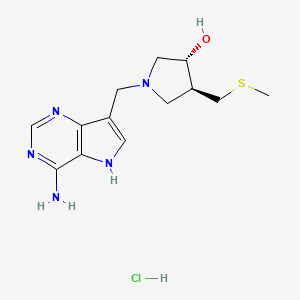
Mtdiahcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-dimethylaminoethyl methacrylate is typically synthesized through the esterification of methacrylic acid with N,N-dimethylaminoethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation under reduced pressure .
Industrial Production Methods
In industrial settings, the production of N,N-dimethylaminoethyl methacrylate involves continuous processes where methacrylic acid and N,N-dimethylaminoethanol are fed into a reactor. The reaction is catalyzed by an acid catalyst, and the product is continuously distilled to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethylaminoethyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized through free radical polymerization to form poly(N,N-dimethylaminoethyl methacrylate).
Substitution Reactions: The amino group can undergo substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Substitution: Electrophiles such as alkyl halides can react with the amino group.
Oxidation: Oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
Polymerization: Poly(N,N-dimethylaminoethyl methacrylate)
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Aplicaciones Científicas De Investigación
N,N-dimethylaminoethyl methacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the development of drug delivery systems and biomaterials.
Medicine: Utilized in the formulation of pharmaceuticals and medical devices.
Industry: Applied in coatings, adhesives, and as a flocculant in water treatment.
Mecanismo De Acción
The mechanism of action of N,N-dimethylaminoethyl methacrylate involves its ability to polymerize and form poly(N,N-dimethylaminoethyl methacrylate). This polymer exhibits unique properties such as antimicrobial activity, which is attributed to its ability to disrupt bacterial cell membranes. The amino group in the polymer interacts with the negatively charged components of bacterial cell walls, leading to cell lysis .
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylaminoethyl acrylate: Similar structure but with an acrylate group instead of a methacrylate group.
N,N-diethylaminoethyl methacrylate: Similar structure but with ethyl groups instead of methyl groups.
N,N-dimethylaminoethyl methacrylamide: Similar structure but with an amide group instead of an ester group.
Uniqueness
N,N-dimethylaminoethyl methacrylate is unique due to its balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications. Its ability to form polymers with antimicrobial properties further distinguishes it from similar compounds .
Propiedades
Fórmula molecular |
C13H20ClN5OS |
|---|---|
Peso molecular |
329.85 g/mol |
Nombre IUPAC |
(3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-(methylsulfanylmethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C13H19N5OS.ClH/c1-20-6-9-4-18(5-10(9)19)3-8-2-15-12-11(8)16-7-17-13(12)14;/h2,7,9-10,15,19H,3-6H2,1H3,(H2,14,16,17);1H/t9-,10+;/m1./s1 |
Clave InChI |
XQKMBJFGNRIATG-UXQCFNEQSA-N |
SMILES isomérico |
CSC[C@H]1CN(C[C@@H]1O)CC2=CNC3=C2N=CN=C3N.Cl |
SMILES canónico |
CSCC1CN(CC1O)CC2=CNC3=C2N=CN=C3N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


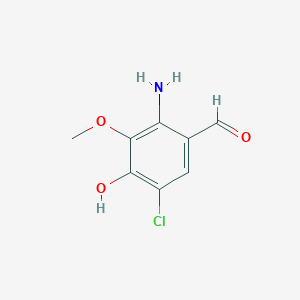


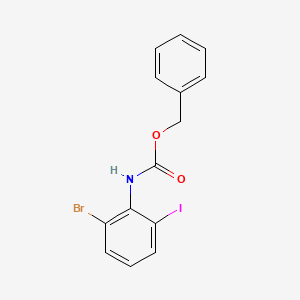

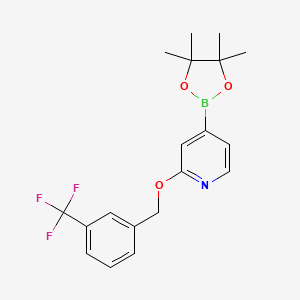
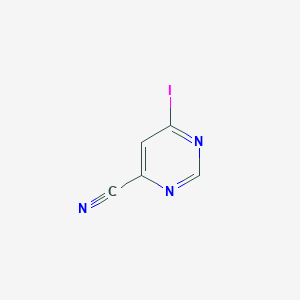
![3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one](/img/structure/B13083871.png)
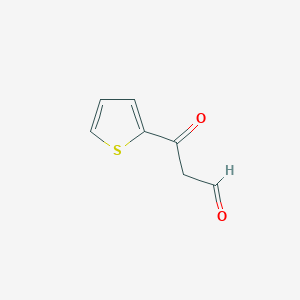
![Tert-butyl 3-(4-fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13083881.png)


